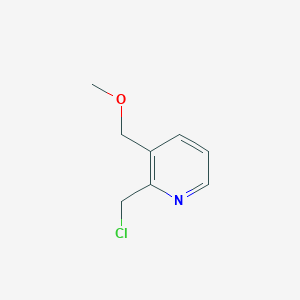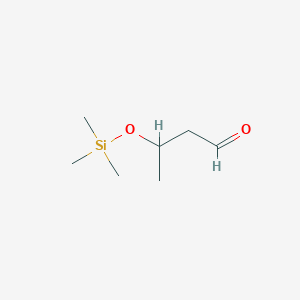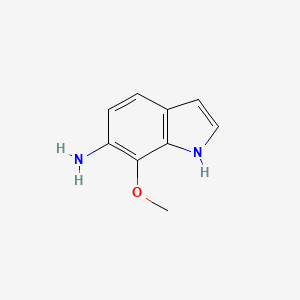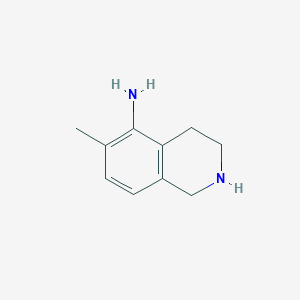
2-(Chloromethyl)-3-(methoxymethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-3-(methoxymethyl)pyridine is a chemical compound with the molecular formula C8H10ClNO It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-(methoxymethyl)pyridine typically involves the chloromethylation of 3-(methoxymethyl)pyridine. One common method is the reaction of 3-(methoxymethyl)pyridine with formaldehyde and hydrochloric acid, which results in the formation of the chloromethyl group at the 2-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are often employed to improve the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-3-(methoxymethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 2-(aminomethyl)-3-(methoxymethyl)pyridine or 2-(thiocyanatomethyl)-3-(methoxymethyl)pyridine.
Oxidation: Formation of 2-(chloromethyl)-3-(formylmethyl)pyridine or 2-(chloromethyl)-3-(carboxymethyl)pyridine.
Reduction: Formation of 2-(chloromethyl)-3-(methoxymethyl)piperidine.
Applications De Recherche Scientifique
2-(Chloromethyl)-3-(methoxymethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-3-(methoxymethyl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-6-(methoxymethyl)pyridine
- 2-(Chloromethyl)-5-(methoxymethyl)pyridine
- 2-(Chloromethyl)-4-(methoxymethyl)pyridine
Uniqueness
2-(Chloromethyl)-3-(methoxymethyl)pyridine is unique due to the specific positioning of the chloromethyl and methoxymethyl groups on the pyridine ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C8H10ClNO |
|---|---|
Poids moléculaire |
171.62 g/mol |
Nom IUPAC |
2-(chloromethyl)-3-(methoxymethyl)pyridine |
InChI |
InChI=1S/C8H10ClNO/c1-11-6-7-3-2-4-10-8(7)5-9/h2-4H,5-6H2,1H3 |
Clé InChI |
WEIHEFBUCHFVTP-UHFFFAOYSA-N |
SMILES canonique |
COCC1=C(N=CC=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol](/img/structure/B11917254.png)




![5-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11917291.png)
![2H-Pyrrolo[2,3-G]benzoxazole](/img/structure/B11917297.png)

